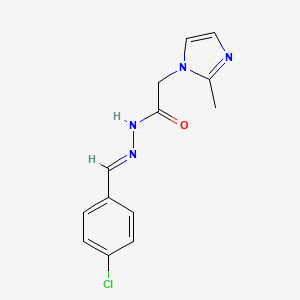

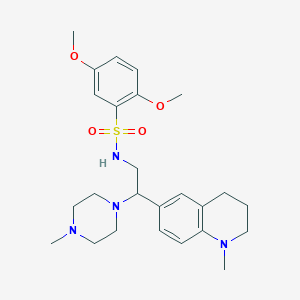

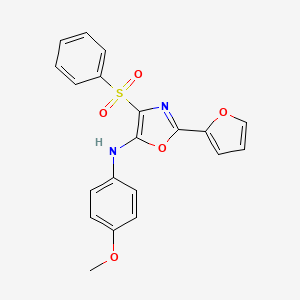

2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide

Übersicht

Beschreibung

“2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is a chemical compound that is part of the benzothiazole family . Benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” is based on the benzothiazole scaffold. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The compound , due to its structural similarity with other benzothiazole derivatives, may exhibit inhibitory activity against Mycobacterium tuberculosis. Research has shown that new benzothiazole derivatives can be synthesized through various pathways and have shown better inhibition potency compared to standard reference drugs .

Antimicrobial and Antifungal Applications

The thiazole moiety is a common feature in many biologically active compounds, including antimicrobial and antifungal agents. As such, 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide could potentially be used in the development of new antimicrobial and antifungal medications, leveraging its benzothiazole core to disrupt microbial cell processes .

Antitumor and Cytotoxic Effects

Compounds containing the benzothiazole ring have been reported to exhibit cytotoxicity against various human tumor cell lines. The structural attributes of 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide suggest that it could be a candidate for antitumor drug development, potentially offering therapeutic benefits in oncology .

Neuroprotective Properties

Thiazoles are known for their neuroprotective properties. The compound could be explored for its potential to protect neuronal cells against injury or degeneration, which is particularly relevant in the context of diseases like Alzheimer’s and Parkinson’s .

Anti-Inflammatory and Analgesic Effects

Benzothiazole derivatives have been identified with anti-inflammatory and analgesic activities. Given the structural similarities, 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide may also possess these biological activities, which could be beneficial in the treatment of chronic pain and inflammation .

Agricultural Chemicals

The thiazole ring is a key structure in various agricultural chemicals, including fungicides and insecticides. The subject compound could be investigated for its utility in agriculture, potentially contributing to the protection of crops against pests and diseases .

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O2S2/c1-9-16-12-8-10(6-7-13(12)20-9)17-21(18,19)14-5-3-2-4-11(14)15/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMGWYRDYLVHGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327441 | |

| Record name | 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798297 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

CAS RN |

670272-60-3 | |

| Record name | 2-fluoro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

triazin-4-one](/img/structure/B2792476.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)

![N-(2-Oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2792479.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime](/img/structure/B2792483.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-fluorophenethyl)acetamide](/img/structure/B2792493.png)